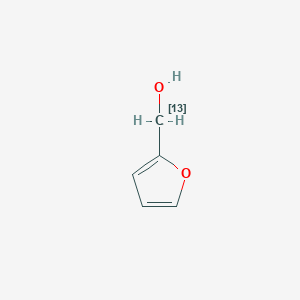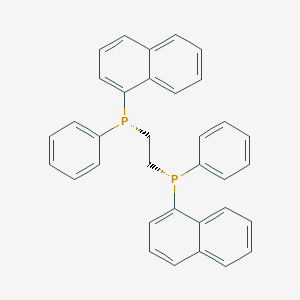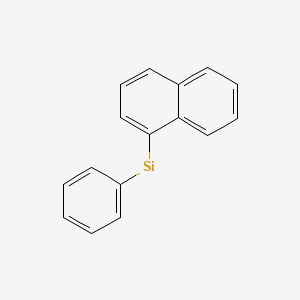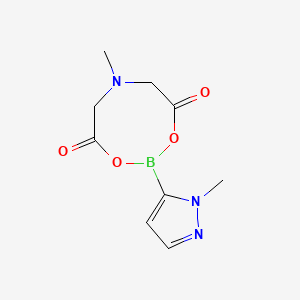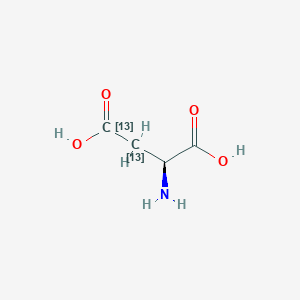
d-Luciferin, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Luciferin, ethyl ester: is a synthetic compound that serves as a membrane-permeable analog of the common firefly luciferase substrate, d-Luciferin. This compound is particularly notable for its ability to produce 30% higher light intensity compared to its parent compound, making it extremely useful for in vivo analysis of cloned luciferase activity in whole animal studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of d-Luciferin, ethyl ester typically involves the esterification of the carboxyl group of d-Luciferin. This process can be achieved by reacting d-Luciferin with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of over 97% .
Análisis De Reacciones Químicas
Types of Reactions: d-Luciferin, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to produce light in the presence of the enzyme luciferase and molecular oxygen.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, base (e.g., sodium hydroxide), or acid (e.g., hydrochloric acid).
Oxidation: Molecular oxygen, luciferase enzyme.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Hydrolysis: d-Luciferin.
Oxidation: Oxyluciferin and light emission.
Substitution: Various substituted luciferin derivatives.
Aplicaciones Científicas De Investigación
d-Luciferin, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in chemiluminescent assays to study enzyme kinetics and reaction mechanisms.
Biology: Employed in live-cell imaging to monitor gene expression and cellular processes in real-time.
Industry: Applied in environmental monitoring to detect pollutants and assess ecosystem health.
Mecanismo De Acción
The mechanism of action of d-Luciferin, ethyl ester involves its hydrolysis by intracellular esterases to release d-Luciferin. The released d-Luciferin then undergoes an oxidation reaction catalyzed by the enzyme luciferase in the presence of molecular oxygen. This reaction produces oxyluciferin and emits light, which can be detected and quantified . The molecular targets and pathways involved include the luciferase enzyme and the ATP-dependent oxidative decarboxylation pathway .
Comparación Con Compuestos Similares
d-Luciferin: The parent compound, which is less membrane-permeable but widely used in bioluminescent assays.
Coelenterazine: Another bioluminescent substrate used in marine organisms, with different light emission properties.
Cypridina luciferin: A substrate used in marine bioluminescence, producing blue light.
Uniqueness: d-Luciferin, ethyl ester is unique due to its enhanced membrane permeability and higher light intensity compared to d-Luciferin. This makes it particularly useful for in vivo imaging and applications requiring high sensitivity .
Propiedades
Número CAS |
135251-85-3 |
|---|---|
Fórmula molecular |
C13H12N2O3S2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O3S2/c1-2-18-13(17)9-6-19-11(15-9)12-14-8-4-3-7(16)5-10(8)20-12/h3-5,9,16H,2,6H2,1H3/t9-/m1/s1 |
Clave InChI |
GRKGOUVHSRHNDB-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CSC(=N1)C2=NC3=C(S2)C=C(C=C3)O |
SMILES canónico |
CCOC(=O)C1CSC(=N1)C2=NC3=C(S2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
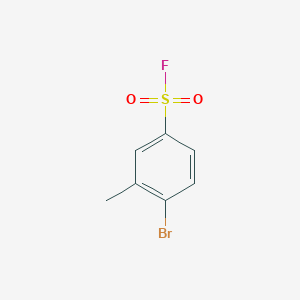
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)


![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
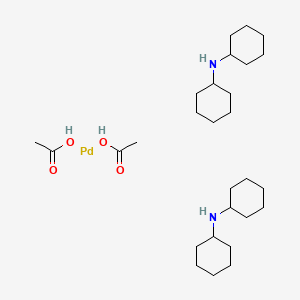
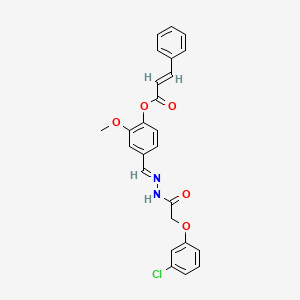
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
